The Bifunctional Scaffold: Chemical and Physical Properties of 5-Chloro-2-(chloromethyl)-1,3-thiazole
The Bifunctional Scaffold: Chemical and Physical Properties of 5-Chloro-2-(chloromethyl)-1,3-thiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry and agrochemical development, heterocyclic building blocks with orthogonal reactivity are highly sought after. 5-Chloro-2-(chloromethyl)-1,3-thiazole (CAS: 50398-77-1) is a prime example of such a bifunctional electrophile. Unlike its more widely known isomer, 2-chloro-5-(chloromethyl)thiazole (a key intermediate for Ritonavir and neonicotinoids), this specific isomer features a highly reactive benzylic-like chloromethyl group at the C2 position and a less reactive, metabolically stabilizing aryl chloride at the C5 position.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural mechanisms, synthetic protocols, and pharmaceutical applications of 5-Chloro-2-(chloromethyl)-1,3-thiazole, ensuring researchers can effectively leverage this scaffold in complex synthetic pathways.
Physicochemical Profiling
Understanding the fundamental properties of 5-Chloro-2-(chloromethyl)-1,3-thiazole is critical for predicting its behavior in various solvent systems and biological assays. The molecule is characterized by a low molecular weight and high lipophilicity, making it an excellent fragment for lead optimization.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Chloro-2-(chloromethyl)-1,3-thiazole |
| CAS Number | 50398-77-1 |
| Molecular Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.04 g/mol |
| SMILES String | ClCC1=NC=C(Cl)S1 |
| InChIKey | PIWAQJGLVRKTOM-UHFFFAOYSA-N |
| PubChem CID | 13254720 |
| GHS Hazard Class | Class 8 (Corrosive, UN 3261) |
| Hazard Statements | H302, H312, H332, H314, H335 |
Data aggregated from authoritative chemical databases including Ambeed and PubChem [1].
Structural and Mechanistic Analysis
The utility of 5-Chloro-2-(chloromethyl)-1,3-thiazole stems from its orthogonal electrophilicity . The molecule presents two distinct sites for nucleophilic attack or metal-catalyzed coupling, governed by entirely different reaction mechanisms.
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The 2-Chloromethyl Group (Primary Electrophile): The carbon-chlorine bond at the C2-methyl position is highly polarized. Because the adjacent thiazole ring can stabilize the developing positive charge in the transition state (similar to a benzylic system), this site is exceptionally prone to SN2 nucleophilic substitution. It reacts rapidly with amines, alkoxides, and thiolates at room temperature or under mild heating.
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The 5-Chloro Group (Secondary Electrophile): The chlorine atom directly attached to the heteroaromatic ring at the C5 position is unreactive toward standard SN2 conditions. Instead, it serves a dual purpose: it acts as a metabolic block to prevent cytochrome P450-mediated oxidation at the electron-rich C5 position, and it provides a handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) requiring palladium or nickel catalysts.
Fig 1: Orthogonal reactivity map of 5-Chloro-2-(chloromethyl)-1,3-thiazole.
Synthetic Methodologies
The synthesis of 5-Chloro-2-(chloromethyl)-1,3-thiazole relies on the regioselective functionalization of the thiazole core. The C5 position of the 1,3-thiazole ring possesses the highest HOMO (Highest Occupied Molecular Orbital) coefficient, making it the kinetically and thermodynamically favored site for Electrophilic Aromatic Substitution (EAS) [2].
Protocol: Selective C5-Chlorination of 2-(Chloromethyl)thiazole
This self-validating protocol utilizes N-Chlorosuccinimide (NCS) to achieve precise mono-chlorination without degrading the sensitive chloromethyl moiety.
Reagents & Equipment:
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2-(Chloromethyl)thiazole (Starting Material, CAS: 3364-78-1)
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N-Chlorosuccinimide (NCS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous Sodium Thiosulfate ( Na2S2O3 )
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GC-MS for reaction monitoring
Step-by-Step Methodology:
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System Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and maintained under a positive pressure of nitrogen, dissolve 10.0 mmol of 2-(chloromethyl)thiazole in 30 mL of anhydrous DMF.
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Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 equivalents) of NCS in small portions over 15 minutes. Causality: Gradual addition prevents thermal runaway and suppresses the formation of poly-chlorinated byproducts.
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Reaction Progression: Remove the ice bath and gently warm the reaction mixture to 40 °C. Stir for 4–6 hours. Validation: Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass ( M+≈167/169 ) dominates the chromatogram.
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Quenching: Cool the mixture back to 0 °C. Slowly add 20 mL of saturated aqueous Na2S2O3 . Causality: The thiosulfate reduces any unreacted electrophilic chlorine species, preventing unwanted side reactions during workup.
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Extraction & Washing: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) ( 3×30 mL). Wash the combined organic layers with distilled water ( 3×50 mL) and brine (50 mL) to effectively partition and remove the DMF solvent.
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Drying & Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 5-chloro-2-(chloromethyl)-1,3-thiazole.
Fig 2: Synthetic workflow for the selective C5-chlorination of 2-(chloromethyl)thiazole.
Applications in Drug Development
The unique structural topology of 5-Chloro-2-(chloromethyl)-1,3-thiazole makes it a highly valuable intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).
GLP-1R Modulators and Metabolic Disease: Recent advancements in the treatment of Non-Alcoholic Steatohepatitis (NASH), obesity, and Type 2 diabetes have heavily focused on Glucagon-like peptide-1 receptor (GLP-1R) agonists. Small-molecule GLP-1R modulators often utilize substituted heteroaryl rings to mimic the binding interactions of endogenous peptides [3]. The 2-chloromethyl group of this thiazole allows for facile alkylation of complex carboxy-benzimidazole scaffolds, while the 5-chloro substituent ensures the resulting molecule resists rapid enzymatic degradation in the liver, thereby improving the drug's pharmacokinetic half-life.
Kinase Inhibitors: In oncology, the thiazole ring acts as a bioisostere for pyridine and phenyl rings, offering improved aqueous solubility and favorable hydrogen-bonding profiles within the ATP-binding pocket of kinases. The orthogonal reactivity of 5-Chloro-2-(chloromethyl)-1,3-thiazole allows chemists to first attach the core to a primary amine (via SN2 at the chloromethyl site) and subsequently append an aryl group (via Suzuki coupling at the C5-chloro site) to access deep hydrophobic pockets in the target enzyme.
Handling, Safety, and EHS Protocols
As a bifunctional alkylating and halogenated agent, 5-Chloro-2-(chloromethyl)-1,3-thiazole requires stringent Environmental, Health, and Safety (EHS) protocols:
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Corrosivity and Toxicity: Classified under UN 3261 (Corrosive solid/liquid, acidic, organic). It causes severe skin burns and eye damage (H314) and is harmful via ingestion, inhalation, and dermal contact [1].
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PPE Requirements: Handling must occur within a certified chemical fume hood. Operators must wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolysis of the chloromethyl group by atmospheric moisture.
References
- Ambeed Chemical Database - Product Details and Safety Information for 5-Chloro-2-(chloromethyl)-1,3-thiazole (CAS 50398-77-1). Retrieved from Ambeed.[URL: https://www.ambeed.com/products/50398-77-1.html]
- ChemicalBook - 2-CHLOROMETHYL-THIAZOLE (CAS 3364-78-1) Chemical Properties, Uses, Production. Retrieved from ChemicalBook.[URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0494258.htm]
- Google Patents (CN117295729A) - Carboxy-benzimidazole GLP-1R modulating compound. Retrieved from Google Patents.[URL: https://patents.google.

